3-Difluoromethoxy-5-fluoro-4-formylpyridine

Description

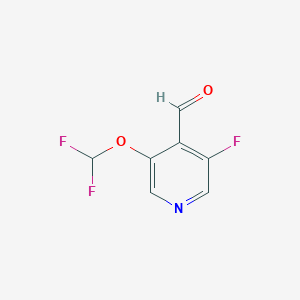

3-Difluoromethoxy-5-fluoro-4-formylpyridine is a fluorinated pyridine derivative characterized by three distinct substituents: a difluoromethoxy group (-OCF₂F) at position 3, a fluorine atom at position 5, and a formyl group (-CHO) at position 3. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the formyl group offers a reactive site for further functionalization, such as condensation reactions or nucleophilic additions. The fluorine atom at position 5 contributes to electron-withdrawing effects, modulating the aromatic ring’s electronic density and reactivity.

Properties

IUPAC Name |

3-(difluoromethoxy)-5-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-1-11-2-6(4(5)3-12)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSELKZKEYYJZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a reaction with ammonium formate in the presence of palladium on carbon (Pd/C) as a catalyst . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-5-fluoro-4-formylpyridine undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

Oxidation: 3-Difluoromethoxy-5-fluoro-4-carboxypyridine.

Reduction: 3-Difluoromethoxy-5-fluoro-4-hydroxypyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Difluoromethoxy-5-fluoro-4-formylpyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential interactions with biological molecules due to its unique electronic properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals and materials with specific fluorine-related properties

Mechanism of Action

The mechanism by which 3-Difluoromethoxy-5-fluoro-4-formylpyridine exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Compounds Analyzed:

3-Methoxy-5-fluoro-4-formylpyridine

- Substituents: Methoxy (-OCH₃) at position 3, fluorine at 5, formyl at 4.

- Key Difference : Replacement of difluoromethoxy with methoxy reduces electron-withdrawing effects, increasing ring electron density.

5-Fluoro-4-formylpyridine

- Substituents: Fluorine at position 5, formyl at 4.

- Key Difference : Absence of the difluoromethoxy group simplifies synthesis but reduces steric bulk and lipophilicity.

3-Trifluoromethoxy-5-fluoro-4-formylpyridine Substituents: Trifluoromethoxy (-OCF₃) at position 3, fluorine at 5, formyl at 4.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | C₇H₄F₃NO₂ | 203.11 | 1.8 | 85–90 (est.) | 10–15 (DMSO) |

| 3-Methoxy-5-fluoro-4-formylpyridine | C₇H₆FNO₂ | 155.13 | 0.9 | 72–75 | 20–25 (DMSO) |

| 5-Fluoro-4-formylpyridine | C₆H₄FNO | 125.10 | 0.5 | 60–63 | 30–35 (Water) |

| 3-Trifluoromethoxy-5-fluoro-4-formylpyridine | C₇H₃F₄NO₂ | 221.10 | 2.2 | 95–100 (est.) | 5–10 (DMSO) |

Notes:

- Lipophilicity (logP) : The difluoromethoxy group increases logP compared to methoxy, enhancing membrane permeability. Trifluoromethoxy further elevates logP but reduces solubility.

- Melting Points : Fluorinated substituents generally increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces).

Reactivity and Stability

- Formyl Group Reactivity: The aldehyde group in this compound undergoes nucleophilic additions (e.g., with amines or hydrazines) more readily than non-fluorinated analogs due to electron-withdrawing effects enhancing electrophilicity .

- Stability : Difluoromethoxy substituents improve oxidative stability compared to methoxy groups, as C-F bonds resist metabolic degradation. However, the formyl group may render the compound prone to air oxidation, requiring inert storage conditions.

Biological Activity

3-Difluoromethoxy-5-fluoro-4-formylpyridine (CAS No. 1806375-18-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of difluoromethoxy and fluoro substituents, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and other fields.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially including carbonic anhydrases, which play a role in regulating pH and bicarbonate levels in cells. This inhibition can affect metabolic processes and cellular homeostasis.

- Cell Growth Modulation : Research indicates that this compound may influence cell proliferation, particularly in cancer cell lines. Its mode of action could involve the disruption of signaling pathways essential for cell division and survival .

- Hydrogen Bond Formation : The structural features of the compound allow it to form hydrogen bonds with target biomolecules, which can lead to the inhibition of their activity.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, with specific ID50 values indicating its potency. For example, similar compounds have shown activity against Staphylococcus faecium and Escherichia coli at concentrations as low as M .

- Cytotoxicity : In cancer models, this compound has been tested for cytotoxic effects on tumor cells. Research has indicated that at certain concentrations, it can significantly reduce cell viability in melanoma and colon cancer cell lines .

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential:

- Dosage Effects : Animal model studies reveal that lower doses of the compound can effectively inhibit target enzymes without significant toxicity, while higher doses may lead to adverse effects such as cellular damage .

- Metabolic Pathways : The compound interacts with metabolic pathways involving key enzymes and cofactors, which can alter metabolic flux and influence overall cellular metabolism.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-1H-indazole-3-carboxamide | Indazole derivative; enzyme inhibitor | Inhibits carbonic anhydrases |

| 5-Fluoro-1H-indazole | Similar structure; lacks chloro substituent | Moderate cytotoxicity |

| 4-Bromo-1H-indazole | Substituted with bromo; different reactivity | Varies in biological activity |

| This compound | Unique difluoromethoxy group; enhanced activity | Potent against specific cancer lines |

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound in inhibiting colon cancer cell proliferation. Results showed a significant decrease in cell viability at concentrations above M, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit carbonic anhydrases. The findings indicated that it effectively decreased enzyme activity by up to 70% at optimal concentrations, impacting cellular pH regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.